Cas no 19017-52-8 ((5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid)

19017-52-8 structure
Nome del prodotto:(5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid
Numero CAS:19017-52-8
MF:C11H10ClNO2
MW:223.655601978302
MDL:MFCD00152035
CID:123308
PubChem ID:2068157
(5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-(5-Chloro-2-methyl-1H-indol-3-yl)acetic acid
- (5-Chloro-2-methyl-1H-indol-3-yl)acetic acid
- (5-CHLORO-2-METHYL-1H-INDOL-3-YL)-ACETIC ACID
- 1H-Indole-3-aceticacid, 5-chloro-2-methyl-
- 5-CHLORO-2-METHYLINDOLE-3-ACETIC ACID
- (5-Chlor-2-methyl-indol-3-yl)-essigsaeure
- (5-Chlor-2-methyl-indolyl-3)-essigsaeure
- (5-chloro-2-methyl-indol-3-yl)-acetic acid
- 2-(5-chloro-2-methylindol-3-yl)acetic acid
- 5-Chlor-2-methyl-indol-3-essigsaeure
- 5-Chloro-2-methyl-1H-indole-3-acetic acid
- F2113-0488
- TIMTEC-BB SBB011523
- CS-0103210
- MFCD00152035
- (5-Chloro-2-methyl-1H-indol-3-yl)-aceticacid
- 1H-Indole-3-aceticacid,5-chloro-2-methyl-
- 1H-Indole-3-acetic acid, 5-chloro-2-methyl-
- AKOS000283163
- SB34703
- OAIODEZFMSXHFQ-UHFFFAOYSA-N
- DTXSID50366461
- SY247799
- FT-0755642
- CS-16765
- A4196
- 2-(5-chloro-2-methyl-1H-indol-3-yl)aceticacid
- AMY25942
- BB 0248921
- C-5164
- CHEMBL4798615
- A51030
- 19017-52-8
- SCHEMBL1757962
- STK662533
- BBL022130
- DB-031253
- (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid
-
- MDL: MFCD00152035
- Inchi: InChI=1S/C11H10ClNO2/c1-6-8(5-11(14)15)9-4-7(12)2-3-10(9)13-6/h2-4,13H,5H2,1H3,(H,14,15)
- Chiave InChI: OAIODEZFMSXHFQ-UHFFFAOYSA-N
- Sorrisi: CC1=C(CC(=O)O)C2=C(C=CC(=C2)Cl)N1
Proprietà calcolate
- Massa esatta: 223.04000
- Massa monoisotopica: 223.04
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 15
- Conta legami ruotabili: 2
- Complessità: 259
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 53.1A^2
- XLogP3: 2.5
Proprietà sperimentali
- Densità: 1.419
- Punto di ebollizione: 448.4 °C at 760 mmHg
- Punto di infiammabilità: 225 °C
- Indice di rifrazione: 1.677
- PSA: 53.09000
- LogP: 2.75680
(5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid Informazioni sulla sicurezza
- Classe di pericolo:IRRITANT
(5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid Dati doganali
- CODICE SA:2933990090
- Dati doganali:
Codice doganale cinese:
2933990090Panoramica:
293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
(5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X47595-5g |
2-(5-Chloro-2-methyl-1H-indol-3-yl)acetic acid |
19017-52-8 | 98% | 5g |
¥927.0 | 2024-07-18 | |
Life Chemicals | F2113-0488-10g |
(5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid |
19017-52-8 | 95%+ | 10g |
$395.0 | 2023-09-06 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0282-500mg |
(5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid |
19017-52-8 | 96% | 500mg |
¥8726.45 | 2025-01-22 | |
Matrix Scientific | 033136-1g |
(5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid |
19017-52-8 | 1g |
$378.00 | 2023-09-09 | ||
Chemenu | CM147602-1g |
(5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid |
19017-52-8 | 95% | 1g |
$*** | 2023-03-31 | |
Chemenu | CM147602-5g |
(5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid |
19017-52-8 | 95% | 5g |
$*** | 2023-03-31 | |
TRC | C995258-500mg |
(5-Chloro-2-methyl-1h-indol-3-yl)-acetic Acid |
19017-52-8 | 500mg |
$ 230.00 | 2022-06-02 | ||
TRC | C995258-1g |
(5-Chloro-2-methyl-1h-indol-3-yl)-acetic Acid |
19017-52-8 | 1g |
$ 340.00 | 2022-06-02 | ||
Life Chemicals | F2113-0488-1g |
(5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid |
19017-52-8 | 95%+ | 1g |
$94.0 | 2023-09-06 | |
Life Chemicals | F2113-0488-5g |
(5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid |
19017-52-8 | 95%+ | 5g |
$282.0 | 2023-09-06 |
(5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid Letteratura correlata
-
Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
-
Nathalie Saffon-Merceron,Zoia Voitenko,Yulian Volovenko Chem. Sci., 2015,6, 1139-1149
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
19017-52-8 ((5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid) Prodotti correlati
- 1912-43-2(2-Methylindole-3-acetic acid)
- 5435-43-8((2,4,7-trimethyl-1H-indol-3-yl)acetic Acid)
- 2640955-31-1(N-tert-butyl-1-[(3-cyanophenyl)methyl]pyrrolidine-3-carboxamide)
- 80997-86-0(Pyridine,4,4'-(1,2-ethanediyl)bis-, dihydrochloride (9CI))
- 2034514-18-4(1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole)
- 2549064-41-5(N-[1-(furan-3-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine)
- 2151820-80-1(3-(methylsulfanyl)-1-(propan-2-yloxy)cyclobutylmethanamine)
- 2228803-77-6(methyl2-methyl-4-(1H-1,2,3,4-tetrazol-1-yl)butan-2-ylamine)
- 914672-66-5(tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate)
- 2228423-19-4(1-(1-methyl-1H-indol-4-yl)cyclopropan-1-ol)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:19017-52-8)(5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid

Purezza:99%
Quantità:5g
Prezzo ($):227.0